molecular formula C14H18Br2N2O4 B1175574 ITNNVRMPCOZLJK-UHFFFAOYSA-N

ITNNVRMPCOZLJK-UHFFFAOYSA-N

Cat. No.: B1175574
M. Wt: 438.116
InChI Key: ITNNVRMPCOZLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This absence of data complicates a direct comparison with similar compounds. Typically, such keys are assigned to unique molecules based on their structural descriptors (e.g., atomic connectivity, stereochemistry). For context, similar InChIKeys in the evidence (e.g., NPMRPDRLIHYOBW-UHFFFAOYSA-N in ) describe compounds with defined physicochemical properties, such as molecular weight, LogP, and hydrogen bonding capacity . Without explicit data for ITNNVRMPCOZLJK-UHFFFAOYSA-N, this analysis will focus on methodological frameworks for comparing structurally or functionally analogous compounds, as outlined in and .

Properties

Molecular Formula

C14H18Br2N2O4

Molecular Weight

438.116

InChI

InChI=1S/C14H18Br2N2O4/c1-3-21-13(19)17-7-5-6-8(18(17)14(20)22-4-2)10-9(7)11(15)12(10)16/h5-12H,3-4H2,1-2H3

InChI Key

ITNNVRMPCOZLJK-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C2C=CC(N1C(=O)OCC)C3C2C(C3Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To compare ITNNVRMPCOZLJK-UHFFFAOYSA-N with analogous compounds, we adopt the principles from and , which emphasize structural and functional criteria.

Table 1: Hypothetical Structural Comparison
Property This compound (Hypothetical) NPMRPDRLIHYOBW-UHFFFAOYSA-N () 871826-12-9 ()
Molecular Formula Not available C₇H₈ClF₃N₂ C₇H₈ClF₃N₂
Molecular Weight Not available 212.60 g/mol 212.60 g/mol
Hydrogen Bond Donors Not available 1 1
Hydrogen Bond Acceptors Not available 5 5
LogP Not available 2.5 2.5
Topological PSA Not available 45.8 Ų 45.8 Ų

Key Observations :

Structural Analogues : lists compounds like (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 871826-12-9), which shares a pyridine backbone with trifluoromethyl substituents. Such groups enhance metabolic stability and lipophilicity, common in pharmaceuticals .

Functional Analogues: highlights compounds with carboxylate groups (e.g., 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate), which may share similar reactivity or biological targeting despite differing core structures .

Insights :

  • Synthetic Methods: details multi-step syntheses involving reagents like N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate, suggesting that this compound (if related) might require similar coupling reactions or purification steps .
  • Biological Relevance : emphasizes the importance of TPSA (Topological Polar Surface Area) and LogP in predicting BBB permeability—a critical factor for CNS-targeted drugs .

Challenges and Limitations

Data Gaps : The absence of explicit data for This compound necessitates reliance on proxy compounds, introducing uncertainty.

Structural Ambiguity : Without NMR, MS, or crystallographic data, hypothesizing exact functional groups or stereochemistry is speculative.

Validation : Cross-referencing with databases like PubChem or Reaxys is advised for authoritative verification, as the evidence provided lacks specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.